molecular formula C16H14N2O4S B5797652 methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

Cat. No.: B5797652
M. Wt: 330.4 g/mol
InChI Key: BZBRPDXRHCAKCW-CMDGGOBGSA-N
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Description

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This reaction is an aldol condensation that yields the desired product as a solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and carbamothioyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is unique due to its combination of a furan ring, a benzoate ester, and a carbamothioyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBRPDXRHCAKCW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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